[(1S,2S,6R,9S)-11,11-dimethyl-4,4-dioxo-3,5,8,10,12-pentaoxa-4λ6-thiatricyclo[7.3.0.02,6]dodecan-9-yl]methyl sulfamate
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Overview
Description
[(1S,2S,6R,9S)-11,11-dimethyl-4,4-dioxo-3,5,8,10,12-pentaoxa-4λ6-thiatricyclo[73002,6]dodecan-9-yl]methyl sulfamate is a complex organic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of sulfamic acid 2,3-o-(1-methylethylidene)-4,5-o-sulfonyl-beta-fructopyranose ester involves several synthetic routes. One common method includes reacting 2,3:4,5-bis-O-(1-methylethylidene)-beta-D-fructopyranose sulfonyl chloride with an amine (RNH2), where R can be hydrogen or a C1 to C4 alkyl group, in a solvent such as ketones, nitriles, esters, or their mixtures .
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: [(1S,2S,6R,9S)-11,11-dimethyl-4,4-dioxo-3,5,8,10,12-pentaoxa-4λ6-thiatricyclo[7.3.0.02,6]dodecan-9-yl]methyl sulfamate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: Common reagents used in these reactions include strong alkalis like sodium hydride in DMF, sulfuryl chloride in the presence of pyridine or triethylamine, and chlorosulfonyl isocyanate . Reaction conditions often involve temperatures ranging from -40°C to 25°C.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reacting with sulfuryl chloride can yield chlorosulfate derivatives .
Scientific Research Applications
[(1S,2S,6R,9S)-11,11-dimethyl-4,4-dioxo-3,5,8,10,12-pentaoxa-4λ6-thiatricyclo[7.3.0.02,6]dodecan-9-yl]methyl sulfamate has a wide range of scientific research applications. It is used in the development of pharmaceuticals, particularly as an anticonvulsant and for the treatment of migraines . Additionally, it is studied for its potential use in various industrial processes due to its unique chemical properties.
Mechanism of Action
The mechanism of action of sulfamic acid 2,3-o-(1-methylethylidene)-4,5-o-sulfonyl-beta-fructopyranose ester involves its interaction with specific molecular targets and pathways. For instance, in its role as an anticonvulsant, it modulates the activity of certain neurotransmitters and ion channels in the brain .
Comparison with Similar Compounds
Similar Compounds: Similar compounds include other sulfamate derivatives and fructopyranose esters. Examples are 2,3:4,5-bis-O-(1-methylethylidene)-beta-D-fructopyranose sulfamate and methyl 2,3-O-(1-methylethylidene)-beta-D-ribofuranoside .
Uniqueness: What sets sulfamic acid 2,3-o-(1-methylethylidene)-4,5-o-sulfonyl-beta-fructopyranose ester apart is its specific combination of sulfamate and fructopyranose ester functionalities, which confer unique chemical and biological properties .
Properties
Molecular Formula |
C9H15NO10S2 |
---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
[(1S,2S,6R,9S)-11,11-dimethyl-4,4-dioxo-3,5,8,10,12-pentaoxa-4λ6-thiatricyclo[7.3.0.02,6]dodecan-9-yl]methyl sulfamate |
InChI |
InChI=1S/C9H15NO10S2/c1-8(2)17-7-6-5(18-22(13,14)19-6)3-15-9(7,20-8)4-16-21(10,11)12/h5-7H,3-4H2,1-2H3,(H2,10,11,12)/t5-,6-,7+,9+/m1/s1 |
InChI Key |
GGOAQSGCBDRTHT-JAKMQLQISA-N |
Isomeric SMILES |
CC1(O[C@H]2[C@H]3[C@@H](CO[C@]2(O1)COS(=O)(=O)N)OS(=O)(=O)O3)C |
Canonical SMILES |
CC1(OC2C3C(COC2(O1)COS(=O)(=O)N)OS(=O)(=O)O3)C |
Synonyms |
2,3-O-(isopropylidene)-4,5-O-sulfonyl-beta-D-fructopyranose sulfamte RWJ 37947 RWJ-37947 |
Origin of Product |
United States |
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